2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide
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Overview
Description
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a benzoyl group, a chlorine atom, and a propylthio group attached to a benzeneacetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-amino-5-chloro-3-methylbenzoic acid with propylthiol and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide involves its interaction with specific molecular targets. The amino and benzoyl groups can form hydrogen bonds with biological macromolecules, while the propylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-5-chloro-N,3-dimethylbenzamide
- 2-Amino-3-benzoyl-5-chloro-alpha-(methylthio)benzeneacetamide
Uniqueness
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and can influence its interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H19ClN2O2S |
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Molecular Weight |
362.9 g/mol |
IUPAC Name |
2-(2-amino-3-benzoyl-5-chlorophenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C18H19ClN2O2S/c1-2-8-24-17(18(21)23)14-10-12(19)9-13(15(14)20)16(22)11-6-4-3-5-7-11/h3-7,9-10,17H,2,8,20H2,1H3,(H2,21,23) |
InChI Key |
AFMWIFOCKCYOPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(C1=C(C(=CC(=C1)Cl)C(=O)C2=CC=CC=C2)N)C(=O)N |
Origin of Product |
United States |
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